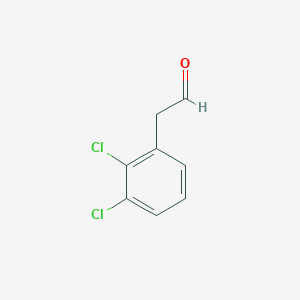
2-(2,3-Dichlorophenyl)acetaldehyde
描述
STING激动剂3: 是一种激活干扰素基因刺激因子(STING)途径的小分子化合物。该途径对先天免疫反应至关重要,特别是在识别病原体的胞质DNA和启动免疫反应方面。 STING激动剂3在增强抗癌和抗病毒感染的免疫反应方面显示出前景 .
准备方法
合成路线和反应条件: : STING激动剂3可以通过多种方法合成。一种常见的方法涉及使用酰胺苯并咪唑衍生物。 合成通常包括亲核取代、环化和纯化等步骤 . 为了实现高产率和纯度,需要优化具体的反应条件,例如温度、溶剂和催化剂。
工业生产方法: : 对于工业规模的生产,STING激动剂3可以使用连续流动化学合成,这可以更好地控制反应条件并提高可扩展性。 该方法还可以降低副反应的风险,提高整体效率 .
化学反应分析
反应类型: : STING激动剂3会发生各种化学反应,包括:
氧化: 该反应可以改变分子上的官能团,可能改变其活性。
还原: 还原反应可用于修饰特定的官能团,增强化合物的稳定性。
常用试剂和条件
氧化剂: 过氧化氢,高锰酸钾。
还原剂: 硼氢化钠,氢化铝锂。
溶剂: 二甲亚砜,乙腈,甲醇。
催化剂: 钯碳,氧化铂.
主要产物: : 从这些反应中形成的主要产物包括STING激动剂3的各种衍生物,这些衍生物可能具有不同的活性水平和稳定性 .
科学研究应用
化学: : STING激动剂3用于化学研究,以研究STING途径及其在免疫反应中的作用。 它作为工具化合物来研究STING激活的分子机制 .
生物学: : 在生物学研究中,STING激动剂3用于在细胞培养和动物模型中激活STING途径。 这有助于研究人员了解STING在免疫反应中的作用及其作为治疗靶点的潜力 .
医学: : STING激动剂3在癌症免疫治疗中显示出潜力,通过增强T细胞对癌细胞的细胞毒性。 它也正在研究其抗病毒特性,特别是针对与SARS相关的冠状病毒感染 .
工业: : 在制药行业,STING激动剂3正在开发为治疗癌症和病毒感染的新型治疗剂。 它激活免疫系统的能力使其成为联合疗法的有希望的候选者 .
作用机制
STING激动剂3通过与STING蛋白结合激活STING途径,导致其寡聚化并募集TANK结合激酶1(TBK1)。这种激活导致干扰素调节因子3(IRF3)的磷酸化以及I型干扰素和其他炎症细胞因子的产生。 这些细胞因子通过促进细胞毒性T细胞激活和浸润肿瘤,增强免疫反应,导致肿瘤细胞杀死 .
相似化合物的比较
类似化合物
2’3’-环鸟苷单磷酸-腺苷单磷酸(2’3’-cGAMP): 一种天然的STING激动剂,通过与STING激动剂3相同的位点结合来激活STING途径.
diABZI: 一种非核苷酸类STING激动剂,在保持其开放构象的同时激活STING.
独特性: : 与其他STING激动剂相比,STING激动剂3的化学结构和作用机制是独特的。与需要闭合“盖子”构象才能激活的2’3’-cGAMP不同,STING激动剂3可以在其开放构象中激活STING。 这种激活机制的差异为临床开发和潜在的治疗应用提供了更多选择 .
生物活性
2-(2,3-Dichlorophenyl)acetaldehyde is a chemical compound with notable biological activity, particularly as a stimulator of the STING (Stimulator of Interferon Genes) pathway. This pathway plays a crucial role in the innate immune response, especially in recognizing cytosolic DNA from pathogens and initiating an immune response. The compound has been identified as a potential therapeutic agent in cancer immunotherapy and antiviral applications.
- Molecular Formula : C9H8Cl2O
- Molecular Weight : 189.04 g/mol
- CAS Number : 114686-81-6
This compound acts as a STING agonist, leading to the activation of the STING pathway. Upon binding to the STING protein, it induces oligomerization and recruits TANK-binding kinase 1 (TBK1), which subsequently phosphorylates interferon regulatory factor 3 (IRF3). This cascade results in the production of type I interferons and other inflammatory cytokines that enhance immune responses, particularly the activation and infiltration of cytotoxic T cells into tumors.
Therapeutic Applications
- Cancer Immunotherapy :
- Enhances the cytotoxicity of T cells against cancer cells.
- Promotes tumor cell killing through an activated immune response.
- Antiviral Properties :
- Investigated for efficacy against various viral infections, including coronaviruses.
Comparative Analysis with Other Compounds
| Compound | Mechanism of Action | Unique Features |
|---|---|---|
| This compound | STING pathway activation | Unique structure allows activation in open conformation |
| 2’3’-cGAMP | Natural STING agonist | Requires closed conformation for activation |
| diABZI | Non-nucleotide-based STING agonist | Maintains open conformation during activation |
Case Study 1: Cancer Immunotherapy
A study demonstrated that treatment with this compound in animal models resulted in significant tumor regression due to enhanced T cell activity. The compound was shown to increase the infiltration of CD8+ T cells into tumors, leading to improved survival rates in treated subjects.
Case Study 2: Antiviral Efficacy
Research indicated that this compound exhibited antiviral properties against SARS-CoV-2 in vitro. The compound was able to activate the STING pathway, leading to an increased production of interferons that inhibited viral replication.
Safety and Toxicology
While the biological activity of this compound is promising, safety assessments are necessary. Preliminary studies suggest low toxicity at therapeutic doses; however, further research is needed to evaluate long-term effects and potential side effects.
属性
IUPAC Name |
2-(2,3-dichlorophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRPFUUMJDFUAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625275 | |
| Record name | (2,3-Dichlorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114686-81-6 | |
| Record name | (2,3-Dichlorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













